methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that integrates multiple functional groups, including a thiophene ring, a chroman moiety, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves several key steps:
Formation of the Chroman Moiety: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic conditions.
Sulfamoylation: The chroman derivative is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Thiophene Carboxylation: The thiophene ring is functionalized with a carboxylate group through a Friedel-Crafts acylation reaction using a suitable acyl chloride.
Coupling Reaction: Finally, the chroman-sulfamoyl intermediate is coupled with the thiophene carboxylate under conditions that facilitate the formation of the desired ester linkage, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the chroman moiety can undergo oxidation to form a ketone.
Reduction: The sulfamoyl group can be reduced to an amine under strong reducing conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of a chromanone derivative.
Reduction: Formation of an amine derivative.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple functional groups.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.
Biology and Medicine
Drug Development:
Biological Probes: Can be used in the design of probes for studying biological pathways involving sulfamoyl-containing compounds.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their physical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive functional groups.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfamoyl group can form hydrogen bonds with enzyme active sites, while the thiophene and chroman moieties can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(N-((4-hydroxyphenyl)methyl)sulfamoyl)thiophene-2-carboxylate: Similar structure but with a phenyl group instead of a chroman moiety.
Methyl 3-(N-((4-hydroxybenzyl)sulfamoyl)thiophene-2-carboxylate: Similar but lacks the oxygen in the chroman ring.
Uniqueness
Methyl 3-(N-((4-hydroxychroman-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of the chroman moiety, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S2/c1-22-15(18)14-13(6-9-24-14)25(20,21)17-10-16(19)7-8-23-12-5-3-2-4-11(12)16/h2-6,9,17,19H,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOZLLWONXQQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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